![molecular formula C13H18ClNOS B6427831 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one CAS No. 2034223-78-2](/img/structure/B6427831.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one
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Overview
Description
“2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a chemical compound with the CAS Number: 929974-47-0 . It has a molecular weight of 215.7 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(chloroacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . The InChI code is 1S/C9H10ClNOS/c10-5-9(12)11-3-1-8-7(6-11)2-4-13-8/h2,4H,1,3,5-6H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including F6553-6987, have demonstrated high antimicrobial activity against various microbial infections . Researchers have investigated their potential as antimicrobial agents, aiming to discover the most active derivatives. F6553-6987’s unique structure and properties make it a promising candidate for combating bacterial and fungal pathogens.
Diabetes Management
In the realm of diabetes care, F6553-6987 has garnered interest due to its potential therapeutic effects. A recent study explored Fenugreek (a natural source of thiophenes) and its role in managing type 2 diabetes. Fenugreek contains compounds similar to F6553-6987, and researchers have detailed its biochemical mechanisms and efficacy in diabetes management . The focus on naturally derived compounds with fewer side effects aligns with the growing interest in alternative and complementary medicine.
Forensic Applications
Beyond healthcare, F6553-6987 finds relevance in forensic science. Multiplex detection systems, such as SureID® X37, simultaneously amplify 36 X-chromosomal short tandem repeats (X-STRs), including F6553-6987’s structural analogs. These markers play a crucial role in specific forensic cases, distinct from autosomal and Y chromosome genetic markers . The compound’s unique properties contribute to accurate DNA profiling and identification.
Environmental Chemistry
Thiophenes play a role in environmental chemistry, particularly in the degradation of pollutants. Researchers investigate their potential as catalysts for removing harmful compounds from water and soil. F6553-6987’s structure and reactivity make it an intriguing candidate for environmental remediation.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNOS/c1-13(2,3)7-12(16)15-5-4-10-9(8-15)6-11(14)17-10/h6H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYCUALJBZKGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2=C(C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3,3-dimethylbutan-1-one |
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